molecular formula C20H21N3O6S B2641169 methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886957-70-6

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2641169
CAS No.: 886957-70-6
M. Wt: 431.46
InChI Key: QPUGJMBBLPXSJS-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodioxine, thienopyridine, and carbamoyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzodioxine and carbamoyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and pharmaceuticals.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, pending further research on its efficacy and safety.

    Industry: The compound’s properties may be useful in developing new materials or chemical processes, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the compound’s ability to bind to these targets, modulate their activity, and influence cellular processes. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(ethylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
  • Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(propylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Uniqueness

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate stands out due to its specific combination of functional groups and structural elements

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-21-18(25)16-12-5-6-23(20(26)27-2)10-15(12)30-19(16)22-17(24)11-3-4-13-14(9-11)29-8-7-28-13/h3-4,9H,5-8,10H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGJMBBLPXSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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